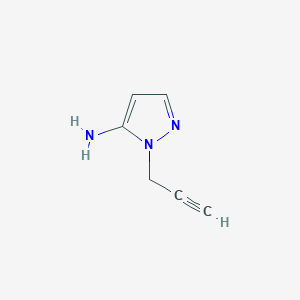

1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Description

Properties

CAS No. |

2090868-86-1 |

|---|---|

Molecular Formula |

C6H7N3 |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

2-prop-2-ynylpyrazol-3-amine |

InChI |

InChI=1S/C6H7N3/c1-2-5-9-6(7)3-4-8-9/h1,3-4H,5,7H2 |

InChI Key |

ANZBCIREZHTNIK-UHFFFAOYSA-N |

SMILES |

C#CCN1C(=CC=N1)N |

Canonical SMILES |

C#CCN1C(=CC=N1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluating the cytotoxic effects of 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine against several human cancer cell lines demonstrated promising results. The compound showed inhibition of cell viability with IC50 values ranging from 49.79 µM to 113.70 µM across different derivatives tested, indicating its potential as an anticancer agent. The mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Androgen Receptor Modulation

The compound has also been explored as a selective androgen receptor degrader (SARD). In a pharmacological characterization study, pyrazole derivatives were synthesized and evaluated for their ability to degrade androgen receptors and inhibit AR function. These compounds demonstrated greater efficacy than existing AR antagonists in various in vitro and in vivo assays, suggesting their potential in treating androgen-dependent diseases such as prostate cancer .

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory activities. A series of studies focused on synthesizing novel pyrazolone derivatives have shown that compounds similar to this compound can exhibit significant anti-inflammatory effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This highlights the compound's potential as a lead candidate for developing safer anti-inflammatory medications.

Agricultural Applications

Herbicide Development

In agricultural science, compounds related to pyrazoles are being investigated for their herbicidal properties. For instance, the structural features of pyrazole derivatives can be modified to enhance their effectiveness against specific weed species . The development of light-dependent peroxidizing herbicides that utilize similar mechanisms may offer new strategies for weed control while minimizing environmental impact.

Material Science Applications

Synthesis of Functionalized Materials

In material science, this compound can serve as a precursor for synthesizing functionalized materials. Its unique chemical structure allows for the creation of complex heteroaromatic compounds through oxidative dehydrogenative couplings, which can be utilized in the development of advanced materials with tailored properties . This includes applications in electronics and photonics.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Range (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | RKO, A549, MCF7 | 49.79 - 113.70 | Inhibition of tubulin polymerization |

| Androgen Receptor | Various | Varies | AR degradation and transcriptional inhibition |

| Anti-inflammatory | Various | Not specified | COX inhibition with better GIT tolerance |

Table 2: Synthesis Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituent identity, position, and regiochemistry. Below is a detailed comparison of 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine with structurally related compounds:

Structural and Substituent Analysis

Physicochemical and Electronic Properties

- Electronic Effects : The propargyl group’s electron-withdrawing nature may polarize the pyrazole ring, altering NMR chemical shifts (cf. DFT-calculated shifts in ).

- Solubility and Lipophilicity : Alkyne-containing derivatives likely exhibit lower logP values compared to halogenated or aryl-substituted analogs (e.g., ), balancing solubility and membrane permeability.

Structural Insights from Crystallography

While direct data for this compound are lacking, SHELX refinement tools () have been critical in resolving regiochemical ambiguities in similar compounds, underscoring the importance of precise structural characterization .

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

- The most versatile and widely used method involves the condensation of β-ketonitriles with hydrazine derivatives to form 5-aminopyrazoles efficiently.

- For example, benzoylacetonitrile derivatives react with hydrazines to yield 5-aminopyrazoles with high regioselectivity and yields.

- This method can be adapted to introduce various substituents at different positions of the pyrazole ring, providing a flexible platform for further functionalization.

Cycloaddition of Diazocarbonyl Compounds

- Another approach involves 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes to form pyrazole derivatives.

- Ethyl α-diazoacetate, for instance, reacts with phenylpropargyl compounds in the presence of catalysts like zinc triflate to provide pyrazole derivatives under mild conditions with good yields.

N-Alkylation with Prop-2-yn-1-yl Group

The key step to obtain this compound is the alkylation of the pyrazole nitrogen (N-1) with a propargyl halide or equivalent electrophile.

Alkylation Using Propargyl Halides

- The alkylation reaction generally involves the treatment of 5-aminopyrazole with propargyl bromide or chloride in the presence of a base such as potassium carbonate.

- A typical procedure involves stirring 5-aminopyrazole with 1.25 equivalents of propargyl halide and 2 equivalents of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (around 60 °C) until completion.

- The reaction progress is monitored by thin-layer chromatography (TLC), and after completion, the mixture is worked up by extraction and purification to isolate the N-propargylated product.

Catalytic and Solvent Considerations

- The reaction is often conducted in DMF or dimethyl sulfoxide (DMSO) to ensure good solubility of reactants.

- Potassium carbonate is preferred as a mild base to deprotonate the pyrazole nitrogen without causing side reactions.

- The reaction temperature is controlled to avoid decomposition of the propargyl halide or over-alkylation.

Alternative Synthetic Routes and Optimization

Solid-Phase Synthesis Approaches

- Solid-phase synthesis methods have been developed for 5-aminopyrazoles, involving resin-bound intermediates and hydrazine treatments, which can be adapted for N-alkylation steps.

- These methods allow for combinatorial library synthesis, facilitating rapid generation of analogues including N-propargyl derivatives.

Use of Ionic Liquids and Green Solvents

- Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used as catalysts and solvents to improve reaction efficiency and environmental compatibility in pyrazole synthesis.

- These solvents enhance yields and reduce toxic waste compared to traditional organic solvents.

Summary Table of Preparation Methods

Research Findings and Considerations

- The condensation of β-ketonitriles with hydrazines remains the cornerstone of 5-aminopyrazole synthesis due to its simplicity and versatility.

- N-alkylation with propargyl halides is straightforward and provides good yields under mild conditions, enabling the introduction of the prop-2-yn-1-yl group at N-1 without affecting the amino group at C-5.

- The use of ionic liquids and solid-phase methods enhances the sustainability and scalability of the synthesis, which is critical for pharmaceutical applications.

- Oxidative coupling methods and catalytic systems have been explored for functionalizing pyrazol-5-amines but are less directly relevant for simple N-propargylation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine?

- Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with propargyl ketones. For example, a hydrazine precursor reacts with 3-butyn-2-one under acidic or basic conditions to form the pyrazole ring. Continuous flow reactors and catalysts (e.g., p-toluenesulfonic acid) are employed to optimize yield and selectivity . Post-synthesis purification often involves column chromatography or recrystallization using ethanol/water mixtures.

Q. How is the compound characterized after synthesis?

- Methodology : Structural confirmation is achieved through a combination of spectroscopic techniques:

- NMR Spectroscopy : and NMR identify substituent positions and verify the propargyl group’s presence.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 148.087).

- Infrared (IR) Spectroscopy : Stretching frequencies for amine (-NH, ~3300 cm) and alkyne (C≡C, ~2100 cm) groups are critical .

Q. What are the initial steps to assess its biological activity?

- Methodology : Preliminary screening involves:

- Enzyme Inhibition Assays : Testing against cyclooxygenase (COX) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates. IC values are calculated via dose-response curves .

- Cytotoxicity Studies : MTT assays on mammalian cell lines (e.g., HEK-293) to determine LD thresholds.

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or cannabinoid receptors) to evaluate affinity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, SCXRD of a related pyrazole derivative (3,4-dinitro-1H-pyrazol-5-amine) confirmed planar geometry and hydrogen-bonding networks critical for stability . Data collection at 100 K using synchrotron radiation minimizes thermal motion artifacts.

Q. What methodologies elucidate its mechanism of enzyme inhibition?

- Methodology :

- Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For instance, if increases with inhibitor concentration, competitive binding is inferred.

- Molecular Docking : Software like AutoDock Vina predicts binding poses in COX-2 or bacterial enzyme active sites. Propargyl group interactions with hydrophobic pockets are often key .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How does its reactivity compare to other pyrazole amines under varying conditions?

- Methodology : Comparative studies using:

- Oxidation/Reduction : Treat with KMnO (oxidizing agent) or NaBH (reducing agent) and analyze products via HPLC. The propargyl group may resist oxidation better than methyl substituents .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Pyrazole amines with electron-withdrawing groups (e.g., nitro) show lower stability at high pH .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids test alkyne compatibility. Propargyl derivatives often require Pd/Cu co-catalysts for efficient coupling .

Contradictions and Data Gaps

- Synthetic Yield Discrepancies : reports ~70% yields for cyclization reactions, while notes <50% for similar protocols. This may arise from solvent polarity or catalyst loading differences .

- Biological Activity Variability : Anti-inflammatory activity (COX-2 IC) ranges from 1.2 μM (propyl derivatives) to >10 μM (propargyl analogs). Steric hindrance from the propargyl group may reduce binding efficiency .

Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.